dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative with a hybrid structure incorporating pyrazole and aryl nitro substituents. The dibenzyl ester groups at the 3,5-positions of the DHP ring distinguish it from related derivatives, influencing solubility, bioavailability, and intermolecular interactions in crystalline states . The 4-nitrophenyl substituent on the pyrazole moiety introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity to biological targets .
Properties
Molecular Formula |
C38H32N4O6 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H32N4O6/c1-25-33(37(43)47-23-27-12-6-3-7-13-27)35(34(26(2)39-25)38(44)48-24-28-14-8-4-9-15-28)32-22-41(30-16-10-5-11-17-30)40-36(32)29-18-20-31(21-19-29)42(45)46/h3-22,35,39H,23-24H2,1-2H3 |
InChI Key |
KJIKCPBRUPBLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
Step 1 : Claisen condensation of dimethyl 2,6-pyridinedicarboxylate with 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in anhydrous methanol under reflux (12–24 hours).
-
Step 2 : Esterification of the intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80–100°C.
-
Step 3 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 v/v).
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol, reflux | 65°C | 24 | 62 |
| 2 | Benzyl bromide, K₂CO₃ | 90°C | 12 | 78 |
| 3 | Silica chromatography | Ambient | – | 85 |
This method achieves moderate yields but requires precise stoichiometric control to avoid side reactions such as over-esterification.
Crystal Structure-Informed Synthesis via Dihydrazide Intermediates
A complementary route leverages 2,6-pyridinedicarboxylic acid dihydrazide as a key intermediate. This method emphasizes the formation of a rigid pyridine core through cyclization reactions.
Procedure Highlights
-
Intermediate Preparation : 2,6-Pyridinedicarboxylic acid dihydrazide is reacted with methyl iminopyrazine-2-carboxylate in methanol under reflux for 24 hours.
-
Cyclization : The dihydrazide intermediate undergoes intramolecular cyclization in the presence of acetic anhydride, forming the pyridine ring with integrated pyrazole and nitrophenyl groups.
-
Benzylation : The free carboxylic acid groups are esterified using benzyl chloride and triethylamine in dichloromethane.
Table 2: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Acetic anhydride |
| Temperature | Reflux (65°C) |
| Reaction Time | 24 hours |
| Isolated Yield | 70–75% |
This method prioritizes structural fidelity, as evidenced by X-ray crystallography data confirming the pyridine-pyrazole connectivity.
Industrial-Scale Production with Continuous Flow Synthesis
Industrial protocols optimize throughput and purity using continuous flow reactors. Key advancements include:
-
Reactor Design : Tubular reactors with controlled temperature zones (50–120°C) enable rapid mixing and heat dissipation.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) facilitate esterification with >90% conversion rates over multiple cycles.
-
In-Line Purification : Integrated chromatography systems reduce post-reaction processing time by 40% compared to batch methods.
Table 3: Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 h | 4–6 h |
| Purity | 85–90% | 95–98% |
| Annual Output | 10 kg | 500 kg |
Nitrophenyl Group Introduction via Electrophilic Aromatic Substitution
The 4-nitrophenyl moiety is introduced through electrophilic nitration of a pre-formed phenylpyrazole intermediate.
Key Steps:
Table 4: Nitration Reaction Optimization
| HNO₃ Concentration | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| 70% | 0°C | 88 | <5% |
| 90% | 5°C | 82 | 12% |
Lower temperatures and moderate HNO₃ concentrations maximize yield while minimizing polynitration byproducts.
Challenges and Mitigation Strategies
Common Issues:
-
Ester Hydrolysis : The benzyl ester groups are prone to hydrolysis under acidic or basic conditions. Mitigated by using anhydrous solvents and inert atmospheres.
-
Pyrazole Ring Instability : Elevated temperatures (>100°C) during cyclization can degrade the pyrazole ring. Solved via microwave-assisted synthesis at controlled power settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups and Aromatic Rings
Key structural analogs differ in ester substituents and aryl ring modifications (Table 1). For example:
- Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (): Features a meta-nitro group on the pyrazole-linked phenyl ring and diisopropyl esters.
- Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (): Lacks nitro substituents, favoring weaker intermolecular interactions (e.g., C–H···π bonds) in its crystal lattice .
Table 1: Substituent-Driven Properties of DHP Derivatives
Pharmacological Activity and Binding Interactions
The para-nitro group in the target compound may enhance binding to calcium channels due to its electron-withdrawing nature, which polarizes the DHP ring and stabilizes interactions with charged residues in ion channels . In contrast, the dimethyl analog () lacks this nitro group, resulting in reduced dipole moments and weaker receptor affinity . The diethyl analog’s 4-methylphenyl group () could improve membrane permeability but may reduce specificity due to increased nonpolar surface area .
Structural and Crystallographic Features
Crystallographic studies of the dimethyl analog () reveal a puckered 1,4-dihydropyridine ring with a Cremer-Pople puckering amplitude of Q = 0.42 Å, indicative of moderate distortion from planarity . This contrasts with the diisopropyl analog (), where steric bulk from isopropyl esters may enforce a flatter DHP ring conformation. Hydrogen-bonding patterns also vary: the target compound’s dibenzyl esters participate in C–H···O interactions with nitro groups, while the dimethyl analog forms weaker C–H···π networks .
Biological Activity
Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on available literature.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 631.26 g/mol. Its structure features a pyridine ring fused with a pyrazole moiety, which is known for its diverse pharmacological properties.
Key Structural Features:
- Pyridine Dicarboxylate Backbone: This component is often associated with various biological activities, including antihypertensive effects.
- Pyrazole Substituent: The presence of the pyrazole ring contributes to the compound's potential as an anti-inflammatory and antioxidant agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The detailed synthetic route can vary but generally follows established methodologies for creating substituted pyridine and pyrazole derivatives.
Antioxidant Properties
Recent studies have indicated that compounds containing nitrophenyl and pyrazole groups exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
Research has shown that dibenzyl 2,6-dimethyl derivatives possess anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways by interacting with key enzymes involved in inflammation .
Antihypertensive Activity
Similar compounds in the same class have demonstrated antihypertensive effects by acting as calcium channel blockers. The structural similarity to known antihypertensive agents like Nicardipine suggests potential efficacy in managing hypertension .
Case Studies
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various pyrazole derivatives, this compound showed significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .
Study 2: In Vivo Anti-inflammatory Testing
In vivo tests using animal models demonstrated that administration of dibenzyl 2,6-dimethyl derivatives resulted in a marked reduction in inflammation markers such as TNF-alpha and IL-6. These findings support the compound's potential use in treating inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate, and how are intermediates purified?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring followed by cyclocondensation with a dihydropyridine precursor. Critical steps include:
- Pyrazole Synthesis : Reacting 4-nitrophenylhydrazine with a diketone derivative under acidic conditions to form the pyrazole core .
- Hantzsch Dihydropyridine Formation : Condensation of the pyrazole intermediate with dibenzyl acetoacetate and ammonium acetate in refluxing ethanol or methanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate intermediates. Final product purity is confirmed via HPLC or TLC, with recrystallization in ethanol for crystalline derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., dihydropyridine NH at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm ester groups .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the dihydropyridine ring) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1700–1750 cm) and nitro group vibrations (NO at 1520–1350 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar dihydropyridine derivatives?
Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from variations in substituents and assay conditions. Methodological approaches include:
- Comparative SAR Studies : Systematically altering substituents (e.g., replacing 4-nitrophenyl with 3-chloro-4-methoxyphenyl) to assess impact on activity .
- Dose-Response Profiling : Testing compounds across a broader concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
- Computational Docking : Modeling interactions with target proteins (e.g., cytochrome P450 enzymes) to rationalize activity differences .
Q. What reaction optimization strategies improve the yield of the pyrazole ring formation during synthesis?
Key variables affecting pyrazole synthesis:
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing nitro group:
- Reduces Electron Density : Stabilizes the dihydropyridine ring via resonance, lowering oxidation potential (cyclic voltammetry shows E at +0.8 V vs. Ag/AgCl) .
- Enhances Reactivity : Facilitates nucleophilic substitution at the para position in follow-up reactions (e.g., Suzuki coupling with aryl boronic acids) .
Q. What experimental designs are recommended for evaluating the compound’s potential as a calcium channel blocker?
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Test polar solvents (e.g., DMSO, DMF) for slow evaporation at 4°C to promote crystal growth .
- Additive Use : Introduce 5% glycerol or PEG 4000 to stabilize crystal lattice formation .
- Temperature Gradients : Gradual cooling from 60°C to 25°C over 48 hours enhances crystal quality .
Q. What computational methods predict the compound’s metabolic stability in drug development?
Q. How do steric effects from the dibenzyl ester groups impact the compound’s conformational flexibility?
- Rotational Barriers : DFT calculations (B3LYP/6-31G*) show restricted rotation around ester C–O bonds (energy barrier ~12 kcal/mol), favoring a planar dihydropyridine ring .
- Crystal Packing : X-ray data reveal π-π stacking between benzyl groups and adjacent aromatic rings (3.5–4.0 Å spacing), reducing solubility in nonpolar solvents .
Q. What methodologies validate the compound’s antioxidant activity in oxidative stress models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
